Technical Guide: 3-(Trifluoromethyl)phenyl Isocyanate
Technical Guide: 3-(Trifluoromethyl)phenyl Isocyanate
CAS Number: 329-01-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)phenyl isocyanate, a key reagent in synthetic chemistry, particularly in the development of pharmaceutical compounds. This document details its chemical and physical properties, experimental protocols for its synthesis and application, and its role in relevant biological pathways.
Core Data and Properties
3-(Trifluoromethyl)phenyl isocyanate, also known as α,α,α-trifluoro-m-tolyl isocyanate, is a colorless to pale yellow liquid with a pungent odor.[1] Its trifluoromethyl group significantly influences its reactivity and lipophilicity, making it a valuable building block in medicinal chemistry.[1]
Chemical Identifiers
| Identifier | Value |
| CAS Number | 329-01-1[1][2][3][4][5][6] |
| Molecular Formula | C₈H₄F₃NO[1][2][4][6] |
| Molecular Weight | 187.12 g/mol [2][3][4][6] |
| InChI Key | SXJYSIBLFGQAND-UHFFFAOYSA-N[1][2][3] |
| SMILES | FC(F)(F)c1cccc(c1)N=C=O[1][2][3] |
| EC Number | 206-341-3[2][3][6] |
| Beilstein/REAXYS | 744880[2][3][6] |
Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid[1] |
| Density | 1.359 g/mL at 25 °C (lit.)[2][3] |
| Boiling Point | 54 °C at 11 mmHg (lit.)[2][3] |
| Refractive Index | n20/D 1.467 (lit.)[2][3] |
| Vapor Pressure | 2.44 psi at 20 °C[2][3] |
| Flash Point | 58 °C (136.4 °F) - closed cup[2][3] |
| Storage Temperature | 2-8°C[2][3] |
Synthesis and Reactivity
3-(Trifluoromethyl)phenyl isocyanate is a reactive compound due to the presence of the isocyanate functional group. This group readily reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.[1] The trifluoromethyl group enhances the electrophilicity of the isocyanate carbon, influencing its reactivity.[1]
General Reactivity Workflow
Caption: General reactivity of 3-(Trifluoromethyl)phenyl isocyanate.
Experimental Protocols
Synthesis of 3-(Trifluoromethyl)phenyl Isocyanate from 3-Aminobenzotrifluoride
This protocol describes the synthesis of 3-(Trifluoromethyl)phenyl isocyanate from 3-aminobenzotrifluoride using triphosgene.
Materials:
-
3-Aminobenzotrifluoride
-
Triphosgene
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
In a well-ventilated fume hood, dissolve triphosgene in dry DCM in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Prepare a solution of 3-aminobenzotrifluoride in dry DCM.
-
Slowly add the 3-aminobenzotrifluoride solution to the triphosgene solution at a controlled temperature (typically 0-5 °C).
-
Following the addition of the amine, slowly add a solution of triethylamine in dry DCM to the reaction mixture.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by a suitable analytical method (e.g., TLC or GC).
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 3-(Trifluoromethyl)phenyl isocyanate can be purified by vacuum distillation.
Synthesis of Sorafenib using 3-(Trifluoromethyl)phenyl Isocyanate
This protocol outlines the synthesis of the multi-kinase inhibitor sorafenib, a key application of 3-(Trifluoromethyl)phenyl isocyanate. The synthesis involves the reaction of a related isocyanate, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, with 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide. The principles of this urea bond formation are directly applicable to 3-(trifluoromethyl)phenyl isocyanate in the synthesis of analogous compounds.
Materials:
-
4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide
-
4-Chloro-3-(trifluoromethyl)phenyl isocyanate (as an analogue to demonstrate the reaction type)
-
Dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
Dissolve 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide in anhydrous DCM in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add 4-chloro-3-(trifluoromethyl)phenyl isocyanate dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture may be concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure sorafenib.[7]
Applications in Drug Development
3-(Trifluoromethyl)phenyl isocyanate is a crucial reagent in the synthesis of various pharmaceutical compounds. Its most notable application is in the preparation of urea-containing kinase inhibitors.
Synthesis of Sorafenib and its Analogues
As detailed in the experimental protocol, a chlorinated analogue of 3-(trifluoromethyl)phenyl isocyanate is a key building block for sorafenib, a drug used in the treatment of primary kidney and liver cancer.[7][8] The isocyanate group reacts with an aniline derivative to form the critical urea linkage in the final drug molecule.[8] This synthetic strategy is also employed for the preparation of various sorafenib derivatives.
Heme-Regulated Inhibitor (HRI) Activators
3-(Trifluoromethyl)phenyl isocyanate is used as a reagent in the synthesis of compounds that act as selective activators of the eukaryotic inhibition factor 2 alpha (eIF2α) phosphorylation arm of the endoplasmic reticulum stress response.[4] These compounds can influence cell proliferation, differentiation, and adaptation to stress.[4]
Involvement in Biological Pathways: eIF2α Phosphorylation
The compounds synthesized using 3-(Trifluoromethyl)phenyl isocyanate can modulate the integrated stress response (ISR), a key cellular signaling network. A central event in the ISR is the phosphorylation of eIF2α, which is catalyzed by four known kinases, including the Heme-Regulated Inhibitor (HRI).
Under conditions of heme deficiency or other stresses, HRI becomes activated through dimerization and autophosphorylation.[9] Activated HRI then phosphorylates eIF2α at Serine 51.[5] This phosphorylation event leads to a global reduction in protein synthesis, as the phosphorylated eIF2α sequesters the guanine nucleotide exchange factor eIF2B.[5] However, this also results in the preferential translation of certain mRNAs, such as that encoding the transcription factor ATF4, which in turn activates a transcriptional program to mitigate stress.[10]
HRI-Mediated eIF2α Phosphorylation Pathway
Caption: HRI-mediated eIF2α phosphorylation signaling pathway.
Safety and Handling
3-(Trifluoromethyl)phenyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions. It is flammable and toxic by inhalation, ingestion, and skin absorption.[2][11] It may cause severe irritation to the skin, eyes, and mucous membranes.[11]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Wear chemically resistant gloves.
-
Respiratory Protection: Use a respirator with an appropriate filter for organic vapors and isocyanates, especially when working outside of a fume hood.
-
Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.
Handling:
-
Work in a well-ventilated fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2]
In case of exposure:
-
Skin contact: Immediately wash with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
References
- 1. The HRI branch of the integrated stress response selectively triggers mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Heme-regulated eIF2α kinase activated Atf4 signaling pathway in oxidative stress and erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The eIF2-alpha kinase HRI: a potential target beyond the red blood cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sorafenib synthesis - chemicalbook [chemicalbook.com]
- 8. tarjomefa.com [tarjomefa.com]
- 9. The heme-regulated inhibitor kinase requires dimerization for heme-sensing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heme-regulated eIF2α kinase in erythropoiesis and hemoglobinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
